1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL CAS 1270346-56-9 properties
1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL CAS 1270346-56-9 properties
Technical Monograph: 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol
Executive Summary
1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol (CAS 1270346-56-9) is a specialized chiral
This scaffold is a critical building block for:
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Oxazolidinone Antibiotics: It serves as the chiral core for cyclization into oxazolidinone rings, a pharmacophore found in next-generation antibacterials targeting Gram-positive pathogens (analogous to Linezolid or Tedizolid).
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Adrenergic Modulators: The phenylpropanolamine backbone is intrinsic to norepinephrine reuptake inhibitors and sympathomimetic agents.
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Chiral Auxiliaries: Its vicinal amino-alcohol functionality allows it to serve as a ligand or auxiliary in asymmetric catalysis.
This guide details the physicochemical properties, synthetic pathways, and analytical protocols required for the effective utilization of this compound in drug development.
Chemical Identity & Physicochemical Properties
The halogenation pattern (3-Cl, 4-F) significantly alters the electronic and lipophilic profile compared to the unsubstituted norephedrine analogs, enhancing metabolic stability and potency in bio-active derivatives.
Table 1: Physicochemical Profile
| Property | Value / Description | Notes |
| Chemical Name | 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol | |
| Molecular Formula | ||
| Molecular Weight | 203.64 g/mol | |
| Physical State | White to Off-white Crystalline Solid | Hygroscopic tendency |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water | |
| LogP (Predicted) | 1.6 – 1.9 | Increased lipophilicity vs. non-halogenated analog (0.[1]6) |
| pKa (Base) | ~8.6 (Amine) | Lowered by electron-withdrawing aryl substituents |
| pKa (Acid) | ~14.8 (Hydroxyl) | |
| Chiral Centers | 2 (C1, C2) | Typically supplied as a specific enantiomer (e.g., 1R, 2R) or diastereomer pair |
Synthetic Pathways & Manufacturing
The synthesis of CAS 1270346-56-9 requires precise stereocontrol to establish the vicinal amino-alcohol motif. The two primary industrial routes are the Sharpless Asymmetric Aminohydroxylation (for high enantiopurity) and the Henry Reaction (for bulk racemic production followed by resolution).
Core Synthesis Workflow
The following diagram illustrates the Sharpless Asymmetric Aminohydroxylation route, which is preferred for generating the specific regioisomer where the nitrogen resides at the benzylic position (C1).
Figure 1: Stereoselective synthesis via Sharpless Asymmetric Aminohydroxylation targeting the C1-amino regioisomer.
Process Causality:
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Regioselectivity: The use of specific ligands in the Sharpless reaction directs the nitrogen attack to the benzylic position (C1), which is crucial as standard epoxide ring-opening of the corresponding epoxide often favors nucleophilic attack at the less hindered C2 position (yielding the wrong regioisomer).
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Stereochemistry: This route establishes both chiral centers simultaneously, avoiding the yield losses associated with classical optical resolution.
Pharmaceutical Applications
A. Oxazolidinone Antibiotic Synthesis
The primary application of this intermediate is the formation of the oxazolidinone ring, a pharmacophore effective against MRSA and VRE.
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Mechanism: Reaction with a carbonyl source (e.g., Carbonyldiimidazole (CDI) or Phosgene) cyclizes the 1,2-amino alcohol into a 5-methyl-4-aryl-oxazolidin-2-one.
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Significance: The 3-chloro-4-fluorophenyl moiety mimics the ring structure of highly potent kinase inhibitors and antibiotics, offering improved metabolic stability over non-halogenated variants.
B. Chiral Ligand Design
Researchers utilize this scaffold to synthesize N,O-ligands for asymmetric catalysis. The rigid backbone and the electron-poor aryl ring provide unique steric and electronic tuning for transition metal catalysts (e.g., in Ru-catalyzed transfer hydrogenation).
Analytical Characterization Protocols
To ensure the integrity of this intermediate for drug development, the following self-validating protocols are recommended.
Protocol 1: Chiral HPLC Purity Analysis
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Objective: Quantify enantiomeric excess (ee) and diastereomeric ratio (dr).
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Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 1.0 mL/min at 25°C.
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Detection: UV at 254 nm.
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Acceptance Criteria: Single peak >98.0% area; minor enantiomer <0.5%.
Protocol 2: NMR Structural Validation
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Solvent: DMSO-d6 or CDCl3.
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Key Diagnostic Signals:
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Benzylic Proton (C1-H): Doublet at
3.8–4.2 ppm (Coupling with C2-H confirms vicinal relationship). -
Methyl Group (C3-H3): Doublet at
0.9–1.1 ppm. -
Aromatic Region: Multiplets at
7.1–7.6 ppm corresponding to the 1,3,4-substitution pattern (distinct splitting due to F-coupling).
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Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Handling: Use in a fume hood. The free base amine may absorb
from air; store under inert atmosphere (Argon/Nitrogen) at 2–8°C. -
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for derivatization).
References
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Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, vol. 35, no. 23, 1996, pp. 2813-2817. Link
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Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, vol. 56, no. 17, 2000, pp. 2561-2576. Link
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PubChem. "1-Amino-1-phenylpropan-2-ol (Parent Scaffold Data)." National Library of Medicine. Accessed Oct 2023. Link
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Ager, D. J., et al. "The Synthesis of Amino Alcohols and Oxazolidinones." Chemical Reviews, vol. 96, no. 2, 1996, pp. 835-876. Link
